molecular formula C11H8N4O2S B2942363 6-methyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione CAS No. 1325307-46-7

6-methyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione

Cat. No.: B2942363
CAS No.: 1325307-46-7
M. Wt: 260.27
InChI Key: LLGIGNNGJXLABR-UHFFFAOYSA-N
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Description

6-Methyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound featuring a fused thiazole-pyrimidine core. The molecule is substituted with a methyl group at position 6 and a pyridin-2-yl moiety at position 3, with dione functionalities at positions 5 and 5. This structural framework is associated with diverse biological activities, including antimicrobial, antiviral, and enzyme inhibitory properties, as observed in structurally related compounds .

Properties

IUPAC Name

6-methyl-3-pyridin-2-yl-4H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O2S/c1-15-10(16)9-8(13-11(15)17)7(14-18-9)6-4-2-3-5-12-6/h2-5H,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLGIGNNGJXLABR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C(=NS2)C3=CC=CC=N3)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione typically involves multiple steps, starting with the appropriate precursors. One common synthetic route includes the cyclization of a thiazolopyrimidine derivative with a pyridine derivative under specific reaction conditions, such as high temperature and the presence of a catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often employing continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Converting the thiazolopyrimidine core to its oxidized form.

  • Reduction: : Reducing specific functional groups within the molecule.

  • Substitution: : Replacing one or more atoms or groups within the compound with different atoms or groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or structural modifications that can be further utilized in research or industrial applications.

Scientific Research Applications

6-methyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione: has several scientific research applications:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases.

  • Industry: : Employed in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Features

Compound Name Core Structure Substituents Key Properties/Activities References
6-Methyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione Thiazolo[4,5-d]pyrimidine 6-Me, 3-pyridin-2-yl Hypothesized antiviral/antitumor
6-Ethyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione Thiazolo[4,5-d]pyrimidine 6-Et, 3-pyridin-2-yl Structural analog (no activity data)
4,6-Dimethyl-2-(4-methyl-2-nitrophenyl)-2H-triazolo[4,5-d]pyrimidine-5,7-dione (3n) Triazolo[4,5-d]pyrimidine 4,6-diMe, 2-(4-Me-2-NO2-phenyl) Antiviral (active at >4 µg/mL)
6-Hydroxy-2-methylthiazolo[4,5-d]pyrimidine-5,7-dione (NSC116565) Thiazolo[4,5-d]pyrimidine 2-Me, 6-OH KARI inhibitor (K = 95.4 nM)
5,7-Dimethyl-3H-thiazolo[4,5-b]pyridin-2-one Thiazolo[4,5-b]pyridine 5,7-diMe Anticancer (SAR studied)

Key Observations :

  • Core Heterocycle : Thiazolo[4,5-d]pyrimidine derivatives (e.g., NSC116565) exhibit enzyme inhibition (e.g., KARI), while triazolo[4,5-d]pyrimidine-diones (e.g., 3n) show antiviral/antitumor activities . The sulfur atom in thiazolo derivatives may enhance binding to metalloenzymes compared to nitrogen-rich triazolo analogs.
  • Substituent Effects: Position 6: Methyl or ethyl groups (e.g., 6-Me vs. Position 3: Pyridin-2-yl substituents (as in the target compound) may engage in π-π stacking or hydrogen bonding with biological targets, a feature absent in simpler alkyl-substituted analogs .

Comparison :

  • Triazolo derivatives are synthesized via oxidative cyclization with CuSO₄, whereas thiazolo analogs may require alternative methods like cyclocondensation .
  • Thionation at position 7 (common in both cores) enhances electrophilicity and bioactivity, as seen in triazolo derivatives (e.g., 8a) .

Table 3: Activity Profiles of Selected Analogs

Compound Antiviral (HSV-1/2) Antitumor (CCRF-HSB-2/KB cells) Enzyme Inhibition Toxicity
Triazolo derivative 3n Active (>4 µg/mL) Moderate N/A Low toxicity
Thiazolo derivative NSC116565 N/A N/A KARI (K = 95.4 nM) N/A
7-Amino-2-aryl-triazolo[4,5-d]pyrimidines (6a,b,d,e) Active (>4 µg/mL) Not evaluated N/A Low toxicity

Key Findings :

  • Triazolo derivatives (e.g., 3n, 6a,b,d,e) demonstrate broad-spectrum antiviral activity against herpes simplex viruses (HSV-1/2) at low concentrations (>4 µg/mL) .
  • Thiazolo derivatives like NSC116565 target enzymes (e.g., KARI) rather than direct antiviral/antitumor pathways, highlighting core-dependent mechanistic divergence .

Notes on Structure-Activity Relationships (SAR)

  • Heterocyclic Core : The triazolo[4,5-d]pyrimidine core favors antiviral activity, while the thiazolo[4,5-d]pyrimidine core is more suited for enzyme inhibition .
  • Substituent Position : Methyl/pyridinyl groups at positions 3 and 6 improve solubility and target binding. For example, the pyridin-2-yl group in the target compound may enhance interactions with nucleotide-binding domains .
  • Thionation : Introduction of a thione group at position 7 (via P₂S₅) in triazolo derivatives increases electrophilicity, correlating with enhanced bioactivity .

Biological Activity

6-Methyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound that has garnered considerable attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the thiazolo[4,5-d]pyrimidine class, which has shown promise in various therapeutic applications, particularly in oncology and infectious diseases.

Chemical Structure and Properties

The chemical formula for this compound is C11H9N3O2SC_{11}H_{9}N_{3}O_{2}S with a molecular weight of 239.27 g/mol. Its structural characteristics contribute to its biological activity by allowing interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. These interactions can lead to:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : It can modulate receptors that are crucial for cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Cell Line Studies : In vitro tests against various human cancer cell lines demonstrated significant antiproliferative effects. A study reported IC50 values of around 4.64 μM against gastric cancer cells (MGC-803) and 5.07 μM for HGC-27 cells, indicating potent activity with relatively low toxicity towards normal cells .
Cell Line IC50 (μM) Selectivity
MGC-8034.64High
HGC-275.07High
GES-1 (normal)>60Low toxicity

Antimicrobial Activity

The compound has also shown potential as an antimicrobial agent. Research indicates that thiazolo[4,5-d]pyrimidines exhibit significant activity against various bacterial and fungal strains. The mechanism is believed to involve disruption of microbial cell wall synthesis or inhibition of specific metabolic pathways.

Case Studies

  • Study on Antiproliferative Effects : A series of thiazolo[5,4-d]pyrimidine derivatives were synthesized and evaluated for their antiproliferative activities against human cancer cell lines. Among these derivatives, compounds similar to 6-methyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine exhibited notable inhibition rates against targeted cancer cells while maintaining lower toxicity levels towards non-cancerous cells .
  • Synthesis and Evaluation : Another study focused on synthesizing derivatives of thiazolo[4,5-d]pyrimidines and evaluating their anticancer activity through the NCI-60 screening program. The results indicated that certain modifications to the thiazolo structure could enhance anticancer efficacy significantly .

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